molecular formula C21H33BN2O6S B1526397 3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester CAS No. 1033743-83-7

3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester

Cat. No. B1526397
CAS RN: 1033743-83-7
M. Wt: 452.4 g/mol
InChI Key: HICZDEKCDZHGNK-UHFFFAOYSA-N
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Description

“3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester” is a chemical compound that is part of the boronic acid esters family . Boronic acid esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of “3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester” is represented by the linear formula C22H35BN2O6S .


Chemical Reactions Analysis

Boronic acid esters are involved in various chemical reactions. For instance, they are used in the Suzuki–Miyaura reaction, a type of metal-catalyzed C-C bond formation . Protodeboronation of alkyl boronic esters has also been reported, which allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Synthesis and Chemical Libraries

Spencer et al. (2011) demonstrated the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls from phenylboronic acid pinacol esters via microwave-mediated Suzuki–Miyaura coupling, highlighting the potential for diversification in chemical libraries Spencer, J., Baltus, C., Press, N., Harrington, R., & Clegg, W. (2011). Tetrahedron Letters, 52, 3963-3968. This approach facilitates the manipulation of functional groups, paving the way for the creation of compounds with enhanced pharmacological profiles.

Drug Design and Delivery

Achilli et al. (2013) discussed the susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH, a factor critical in the design of boron-containing drugs and drug delivery devices, particularly for applications in neutron capture therapy Achilli, C., Ciana, A., Fagnoni, M., Balduini, C., & Minetti, G. (2013). Central European Journal of Chemistry, 11, 137-139. Understanding the hydrolytic stability of such esters is essential for their effective incorporation into therapeutic regimens.

Functional Polymers

D'Hooge et al. (2008) reported on the synthesis of methacrylamido phenylboronic acids from pinacolato methacrylamido phenylene boronic esters, providing a pathway to boronic acid-containing functional polymers D'Hooge, F., Rogalle, D., Thatcher, M. J., Perera, S., Elsen, J. M., Jenkins, A., James, T., & Fossey, J. (2008). Polymer, 49, 3362-3365. These polymers can be utilized in various biomedical applications, including sensor development and targeted drug delivery.

Phosphorescence Properties

Shoji et al. (2017) unveiled the phosphorescent properties of simple arylboronic esters, including phenylboronic acid pinacol esters, at room temperature in the solid state Shoji, Y., Ikabata, Y., Wang, Q., Nemoto, D., Sakamoto, A., Tanaka, N., Seino, J., Nakai, H., & Fukushima, T. (2017). Journal of the American Chemical Society, 139 7, 2728-2733. This discovery opens new avenues for the development of phosphorescent materials without the need for heavy atoms, potentially useful in organic light-emitting diodes (OLEDs) and other photonic applications.

Future Directions

The future directions in the research and application of boronic acid esters like “3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester” could involve the development of more efficient synthesis methods, including improved protocols for protodeboronation . Additionally, exploring their potential uses in various chemical reactions and organic synthesis processes could be another area of focus .

properties

IUPAC Name

tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33BN2O6S/c1-19(2,3)28-18(25)23-11-13-24(14-12-23)31(26,27)17-10-8-9-16(15-17)22-29-20(4,5)21(6,7)30-22/h8-10,15H,11-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICZDEKCDZHGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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